molecular formula C13H13F2N3OS B2517346 N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034561-39-0

N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2517346
CAS No.: 2034561-39-0
M. Wt: 297.32
InChI Key: VUSVXFCQMLMPPB-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that has garnered attention due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a difluorocyclohexyl group attached to a benzothiadiazole core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with 2,1,3-benzothiadiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting anticancer effects. Additionally, it can interact with cell membrane receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine
  • (5-fluoro-3,4-dihydro-4-oxoquinazolin-2-ylthio)-N-(4,4-difluorocyclohexyl)acetamide

Uniqueness

N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of a difluorocyclohexyl group and a benzothiadiazole core. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, highlighting its potential for diverse scientific research .

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3OS/c14-13(15)5-3-9(4-6-13)16-12(19)8-1-2-10-11(7-8)18-20-17-10/h1-2,7,9H,3-6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSVXFCQMLMPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=NSN=C3C=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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